Dethiobiotin

概要

説明

Dethiobiotin is a modified form of biotin, also known as vitamin B7. It is a sulfur-free derivative of biotin and serves as a precursor in the biotin biosynthetic pathway. This compound is involved in various biochemical processes and is used extensively in scientific research due to its unique properties .

準備方法

Synthetic Routes and Reaction Conditions

Dethiobiotin can be synthesized through several chemical routes. One common method involves the reaction of 5-methyl-2-oxo-4-imidazolidinehexanoic acid with specific reagents under controlled conditions . The reaction typically requires a series of steps, including the formation of intermediate compounds and subsequent purification processes.

Industrial Production Methods

In industrial settings, desthiobiotin is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The production process is optimized to achieve high yields and minimize impurities .

化学反応の分析

Types of Reactions

Dethiobiotin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form biotin through the action of biotin synthase (BioB).

Reduction: Reduction reactions involving desthiobiotin are less common but can occur under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving desthiobiotin include:

Oxidizing agents: Such as hydrogen peroxide or other peroxides.

Reducing agents: Such as sodium borohydride.

Nucleophiles: Such as amines or thiols.

Major Products Formed

The major product formed from the oxidation of desthiobiotin is biotin. Other reactions may yield various substituted derivatives depending on the reagents and conditions used .

科学的研究の応用

Microbial Biotin Synthesis

Dethiobiotin is crucial in the biosynthesis of biotin, especially in bacteria, fungi, and plants. The enzyme this compound synthetase (DTBS) catalyzes the penultimate step in this process, making it a potential target for antimicrobial drug development. Research has shown that inhibiting DTBS can disrupt biotin synthesis in pathogens such as Helicobacter pylori, which could lead to new treatments for infections caused by antibiotic-resistant strains .

Table 1: Enzymatic Role of this compound in Biotin Biosynthesis

Biochemical Research

This compound serves as a substrate in various biochemical assays and studies aimed at understanding enzyme mechanisms involved in biotin metabolism. For instance, studies on the interaction between DTB and biotin synthases have elucidated the role of iron-sulfur clusters in sulfur insertion during biotin synthesis .

Case Study: Mycobacterial Biotin Synthases

Recent research demonstrated that M. tuberculosis relies on DTB for synthesizing biotin through a unique pathway involving an auxiliary protein (BsaP). This discovery opens avenues for developing BioB inhibitors as therapeutic agents against mycobacterial infections .

Biotechnology Applications

In biotechnology, this compound is utilized for oligonucleotide labeling due to its reversible binding properties with streptavidin. Unlike biotin, which binds irreversibly, this compound allows for easier dissociation under physiological conditions, making it suitable for applications such as:

- Cell Staining : Facilitates visualization of cellular components.

- Antigen Labeling : Enhances detection sensitivity in immunoassays.

Table 2: Applications of this compound in Biotechnology

| Application Type | Description | Advantages |

|---|---|---|

| Oligonucleotide Labeling | Labels DNA/RNA for assays | Reversible binding allows flexibility |

| Cell Staining | Used to visualize cells under a microscope | Minimizes steric hindrance |

| Antigen Detection | Enhances sensitivity in immunoassays | Effective capture on streptavidin surfaces |

Pharmaceutical Development

Given its role in microbial metabolism, this compound is being explored as a scaffold for developing new antimicrobial agents. The inhibition of enzymes involved in DTB metabolism could lead to novel drugs targeting specific bacterial pathways without affecting human cells, thereby reducing side effects associated with traditional antibiotics .

作用機序

Dethiobiotin exerts its effects primarily through its conversion to biotin. The enzyme biotin synthase (BioB) catalyzes the insertion of a sulfur atom into desthiobiotin, converting it to biotin via a radical-based mechanism . This conversion is crucial for the biological activity of biotin-dependent enzymes involved in carboxylation reactions .

類似化合物との比較

Similar Compounds

Biotinylated derivatives: Various biotinylated compounds, such as biotinylated peptides and proteins, share similar binding properties with desthiobiotin.

Uniqueness

Dethiobiotin is unique due to its sulfur-free structure, which allows for reversible binding to avidin and streptavidin. This property makes it particularly useful in applications where mild elution conditions are required .

生物活性

Dethiobiotin is a biotin precursor that plays a crucial role in the biosynthesis of biotin, an essential vitamin for various organisms. This article explores the biological activity of this compound, focusing on its synthesis, uptake, and utilization in different biological systems.

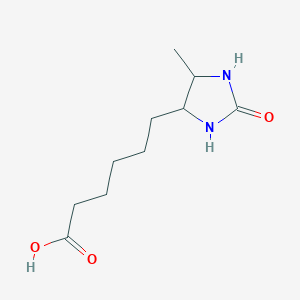

Chemical Structure and Synthesis

This compound is structurally related to biotin and is synthesized through a series of enzymatic reactions. The primary pathway for its synthesis in Escherichia coli involves the conversion of 7,8-diaminopelargonic acid (DAPA) into this compound through the action of specific enzymes, including this compound synthetase (BioB) . The reaction requires adenosyl and iron-sulfur (Fe-S) clusters, which are critical for the radical mechanisms involved in the conversion process .

Biological Function and Mechanism

This compound serves as a substrate for biotin synthase (BioB), which catalyzes its conversion into biotin. This process is vital for organisms that cannot synthesize biotin de novo and rely on this compound as a precursor . The bioY gene cluster, which encodes proteins involved in the uptake and utilization of this compound, has been identified in various bacterial species. These genes facilitate the transport and conversion of this compound to biotin, thereby supporting cellular functions that depend on this vitamin .

Uptake and Utilization

The uptake of this compound varies among different bacterial species. Studies have shown that bacteria possessing the bioYB operon can effectively utilize this compound by converting it into biotin through the action of BioB . This operon is essential for the survival of certain bacteria in environments where biotin is scarce.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on E. coli : Research demonstrated that mutants lacking bioB could not convert this compound to biotin, leading to impaired growth under biotin-limiting conditions. This study underscored the importance of this compound in bacterial metabolism .

- Utilization in Marine Bacteria : A study indicated that marine bacteria utilize this compound as an escape route from biotin auxotrophy, showcasing its ecological role .

Crystallographic Studies

Recent crystallographic studies have provided insights into the structure of this compound synthetase at high resolution (0.97 Å). The enzyme's structure reveals critical interactions that facilitate its catalytic function. Notably, hydrogen bonding patterns and conformational flexibility play significant roles in enzyme activity .

| Parameter | Details |

|---|---|

| Resolution | 0.97 Å |

| Protein Atoms | 4143 |

| Hydrogen Bonds | 16 C—HO bonds found |

| Active Site Conformation | Variable between temperatures |

特性

IUPAC Name |

6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTOLBMXDDTRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862136 | |

| Record name | 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15720-25-9, 636-20-4 | |

| Record name | 5-Methyl-2-oxo-4-imidazolidinehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15720-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Desthiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015720259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Desthiobiotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Desthiobiotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。